Azetidine, 2-methyl-1-(p-tolylsulfonyl)-
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Overview
Description
Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is a heterocyclic organic compound featuring a four-membered ring with nitrogen as one of the ring atoms. This compound is notable for its significant ring strain, which imparts unique reactivity characteristics. The presence of the p-tolylsulfonyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be important in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines, in general, are characterized by a considerable ring strain, which drives their reactivity . This ring strain, coupled with the stability of the azetidine ring, allows for unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be used in the synthesis of various polyamines , which play crucial roles in cellular processes such as DNA replication, protein synthesis, and cell growth.
Result of Action
Azetidines are known to be used in the synthesis of polyamines , which have various biological effects, including roles in cell growth and differentiation.
Action Environment
The stability of azetidines in general suggests that they may be relatively resistant to environmental changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent such as 1,4-dioxane . This reaction yields the azetidine derivative in good yields.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar cyclization reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: Azetidine, 2-methyl-1-(p-tolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can replace the p-tolylsulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Azetidine, 2-methyl-1-(p-tolylsulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
Piperidine: A six-membered nitrogen-containing ring with even lower ring strain and distinct chemical properties.
Uniqueness: Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is unique due to its four-membered ring structure, which balances ring strain and stability, making it more stable than aziridine but more reactive than pyrrolidine and piperidine. This unique balance allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9-3-5-11(6-4-9)15(13,14)12-8-7-10(12)2/h3-6,10H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQQJOLVFQMWPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340240 |
Source
|
Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-47-6 |
Source
|
Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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